REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:2]#[CH:3].[H-].[Na+].Br[CH2:15][CH2:16][O:17][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]>CN1CCCC1=O>[Si:18]([O:17][CH2:16][CH2:15][N:4]([CH2:1][C:2]#[CH:3])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19] |f:1.2|
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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C(C#C)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
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0.227 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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BrCCO[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified by chromatography on silica gel eluting with iso-hexane:ethyl acetate (25:1)
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Type
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CUSTOM
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Details
|
to afford (0.8 g)
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Name
|
|
Type
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product
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Smiles
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[Si](C)(C)(C(C)(C)C)OCCN(C(OC(C)(C)C)=O)CC#C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |